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3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine

Cat. No.: B3245225
CAS No.: 166973-12-2
M. Wt: 216.32 g/mol
InChI Key: QHPWRLXAKMANSW-UHFFFAOYSA-N
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Description

Contextualization within Bicyclic Amine Chemistry

Bicyclic amines are a class of organic molecules characterized by the presence of two fused rings containing at least one nitrogen atom. This structural motif imparts a high degree of rigidity, which is a desirable characteristic in drug design as it can lead to higher binding affinity and selectivity for biological targets. The constrained conformation of bicyclic amines reduces the entropic penalty upon binding to a receptor, often resulting in more potent biological activity compared to their flexible acyclic counterparts.

The 3-azabicyclo[3.2.1]octane framework, also known as an isotropane, is a prominent example of a bicyclic amine scaffold. It is a structural isomer of the more widely known tropane (B1204802) ring system (8-azabicyclo[3.2.1]octane), which is the core of alkaloids like cocaine and atropine. The placement of the nitrogen atom at the 3-position in the bicyclic structure of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine introduces unique spatial arrangements of substituents, influencing its chemical and pharmacological properties.

Overview of Research Trajectories for Azabicyclo[3.2.1]octane Scaffolds

Research into azabicyclo[3.2.1]octane scaffolds has been a fertile ground for the discovery of novel therapeutic agents. The structural similarity of these scaffolds to endogenous neurotransmitters and other bioactive molecules has led to their exploration for a variety of central nervous system (CNS) targets. A significant area of investigation has been their interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). acs.org

The development of ligands that can selectively bind to these transporters is of great interest for the treatment of various neurological and psychiatric disorders. For instance, compounds that inhibit the reuptake of dopamine have potential applications in the management of cocaine addiction. acs.orgnih.gov Structure-activity relationship (SAR) studies on various derivatives of the azabicyclo[3.2.1]octane core have been conducted to optimize their binding affinity and selectivity for these transporters. These studies often involve modifying substituents at different positions of the bicyclic ring to understand their impact on biological activity. nih.govresearchgate.net

Rationale for Investigating this compound in Advanced Chemical and Biological Studies

The investigation of this compound is driven by its potential as a key intermediate and a pharmacologically active molecule in its own right. The N-benzyl group is a common protecting group in organic synthesis and can also play a role in the biological activity of the final compound. The synthesis of this compound can be achieved from its ketone precursor, 3-benzyl-3-azabicyclo[3.2.1]octan-8-one, via the formation of an oxime followed by reduction. chemicalbook.com

The primary amine at the C-8 position offers a versatile handle for further chemical modifications, allowing for the generation of a library of derivatives for SAR studies. The parent amine itself can be evaluated for its intrinsic biological activity, serving as a baseline for comparison with its more complex analogs.

Research on related 8-substituted-3-azabicyclo[3.2.1]octane derivatives has provided valuable insights into their potential as monoamine transporter ligands. For example, studies have shown that the nature of the substituent at the 8-position can significantly influence the potency and selectivity of these compounds for DAT and SERT. nih.gov The data from these studies, as presented in the tables below, underscores the importance of exploring a variety of substituents at this position, including the simple amino group present in the title compound.

Table 1: Chemical Properties of this compound and its Precursor

PropertyThis compound3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
CAS Number 166973-12-2 abovchem.com83507-33-9 scbt.com
Molecular Formula C₁₄H₂₀N₂ abovchem.comC₁₄H₁₇NO scbt.com
Molecular Weight 216.33 g/mol abovchem.com215.29 g/mol

Table 2: Research Findings on Related Azabicyclo[3.2.1]octane Derivatives

This table presents binding affinity data for a series of 8-substituted-3-azabicyclo[3.2.1]octanes at the dopamine (DA) and serotonin (5-HT) transporters. The data is expressed as the concentration required to inhibit 50% of radioligand binding (IC₅₀ in nM). These findings highlight the impact of the C-8 substituent on transporter affinity.

Compound8-SubstituentDA Transporter IC₅₀ (nM) nih.gov5-HT Transporter IC₅₀ (nM) nih.gov
8a α-Phenyl234>10,000
14 β-Phenyl785>10,000
17a α-Benzhydryloxy1031,460
Cocaine -159313

Data sourced from Meltzer et al., J. Med. Chem. 2003, 46 (8), 1456–1464. nih.gov

The investigation into this compound and its derivatives is a testament to the enduring importance of bicyclic amines in the quest for novel and effective therapeutic agents. The rigid scaffold provides a robust platform for the design of selective ligands for various biological targets, with the primary amine functionality offering a gateway to a vast chemical space for further exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2 B3245225 3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine CAS No. 166973-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.2.1]octan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-14-12-6-7-13(14)10-16(9-12)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPWRLXAKMANSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1C2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401234907
Record name 3-(Phenylmethyl)-3-azabicyclo[3.2.1]octan-8-amine
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Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166973-12-2
Record name 3-(Phenylmethyl)-3-azabicyclo[3.2.1]octan-8-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166973-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylmethyl)-3-azabicyclo[3.2.1]octan-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodological Advancements

Historical Perspectives on Azabicyclo[3.2.1]octane Core Construction

The history of azabicyclo[3.2.1]octane synthesis is marked by several landmark achievements. A pivotal moment in the field was the remarkably efficient one-pot synthesis of tropinone (B130398), the N-methyl analogue of the 3-azabicyclo[3.2.1]octan-8-one precursor, reported by Sir Robert Robinson in 1917. researchgate.net This reaction, which assembles the bicyclic core from simple acyclic precursors, demonstrated the power of biomimetic synthesis and remains a cornerstone of heterocyclic chemistry. The tropane (B1204802) alkaloid family, sharing the common 8-azabicyclo[3.2.1]octane skeleton, has been utilized for centuries in folk medicine, and the elucidation of their structures and subsequent synthetic efforts have significantly contributed to the evolution of organic chemistry. researchgate.net

Semisynthetic Routes to 3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine Precursors

Semisynthetic approaches, which commence from readily available starting materials, offer an efficient pathway to key intermediates. A direct and effective method to prepare the immediate precursor, N-benzyl-3-azabicyclo[3.2.1]octan-8-one, involves a Mannich condensation. acs.orgclinpgx.org This reaction utilizes cyclopentanone, benzylamine (B48309), and formaldehyde (B43269) to construct the bicyclic ketone. acs.orgclinpgx.org The use of benzylamine instead of methylamine (B109427) is crucial, as attempts to isolate the corresponding N-methyl analogue under these specific conditions were reported to be unsuccessful. acs.org

Another process eliminates the need for potentially unstable reagents like nortropinone hydrochloride by starting with the reaction of an amine, such as benzylamine, with 2,5-dimethoxytetrahydrofuran (B146720) and a dialkyl acetone (B3395972) dicarboxylate. google.com Furthermore, the extensive chemistry developed around tropinone itself allows for its use as a starting material for various analogues, including those where the nitrogen atom is replaced by other heteroatoms like sulfur, showcasing the versatility of this common precursor. researchgate.netnih.gov

Total Synthesis Approaches to this compound

Total synthesis provides the flexibility to introduce a wide range of structural diversity and to control stereochemistry with precision. The approaches to the azabicyclo[3.2.1]octane core are numerous, reflecting the scaffold's importance.

Controlling the three-dimensional arrangement of atoms is a central challenge in synthesizing complex molecules like this compound. A widely employed strategy for achieving stereocontrol is the desymmetrization of an achiral meso starting material, such as tropinone. ehu.esnih.gov This can be accomplished using chiral lithium amide bases to promote enantioselective deprotonation, leading to chiral enolates that can be trapped to form enantioenriched products. ehu.esresearchgate.net

Another powerful stereoselective method involves a base-promoted decarboxylative-Mannich coupling of N-tert-butanesulfinyl keto aldimines with β-keto acids. This is followed by an organocatalyzed intramolecular Mannich cyclization using L-proline, which proceeds in a highly diastereoselective manner to furnish the bicyclic core. mdpi.com

The generation of a single enantiomer of a chiral molecule is critical for pharmaceutical applications. Methodologies for the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold generally fall into two categories: those that build the molecule from an enantiomerically pure starting material (a "chiral pool" approach) and those that use a chiral catalyst or auxiliary to induce stereoselectivity from an achiral precursor. ehu.esrsc.org

The chiral pool approach leverages naturally occurring enantiopure building blocks to construct the tropane framework with the required stereochemical information already installed. uni-regensburg.de Alternatively, asymmetric catalysis offers a more flexible route. For instance, the intramolecular desymmetrization of meso-epoxides can be catalyzed by chiral phosphoric acids to yield enantioenriched products. researchgate.net More recently, rhodium-catalyzed asymmetric Suzuki–Miyaura-type cross-coupling reactions have been developed as an efficient kinetic resolution for nortropane derivatives, allowing for the synthesis of highly enantioenriched products. nih.govacs.org

The construction and functionalization of bridged nitrogen heterocycles rely on a toolkit of robust and versatile chemical reactions.

Mannich Reaction: As previously mentioned, the inter- or intramolecular Mannich reaction is a classic and highly effective method for forming the azabicyclo[3.2.1]octane ring system. acs.orgclinpgx.orgmdpi.com

Cycloaddition Reactions: [3+2] cycloadditions involving azomethine ylides are a powerful tool for constructing the five-membered ring of the bicyclic system. These reactions can be catalyzed by a dual system, for instance, a rhodium(II) complex to generate the ylide and a chiral Lewis acid to control enantioselectivity. rsc.org

Intramolecular Cyclizations: The formation of the bicyclic scaffold is often achieved via an intramolecular nucleophilic attack. rsc.org These can include SN2 reactions, where an amine displaces a leaving group on an appended alkyl chain, or aza-Prins-type cyclizations promoted by Lewis acids. 140.122.64ntnu.edu.twrsc.org

Intermediate Derivatization: Once the core ketone is formed, such as N-benzyl-3-azabicyclo[3.2.1]octan-8-one, further derivatization is required to install the C-8 amine. A common sequence involves the conversion of the ketone to an oxime, followed by reduction of the oxime to the primary amine. chemicalbook.com This reduction can be achieved through various methods, including catalytic hydrogenation. google.com The ketone can also be reacted with organometallic reagents, like Grignard reagents, to install other functional groups at the C-8 position. acs.org

Reaction TypeKey Reagents/CatalystsIntermediate/Product TypePurposeReference(s)
Mannich CondensationCyclopentanone, Benzylamine, FormaldehydeBicyclic KetoneCore scaffold construction acs.org, clinpgx.org
[3+2] CycloadditionDiazo imine, Acryloylpyrazolidinone / Rh(II), Chiral Lewis AcidBicyclic heterocycleCore scaffold construction rsc.org
Aza-Prins-type Cyclization3-Enynamides / AlCl₃Chlorinated bicyclic amineCore scaffold construction 140.122.64, ntnu.edu.tw
Oxime Formation & ReductionHydroxylamine (B1172632), then reducing agent (e.g., H₂/catalyst)Bicyclic AmineInstallation of C-8 amine chemicalbook.com, google.com
Grignard AdditionPhenylmagnesium bromideTertiary AlcoholC-8 functionalization acs.org
Decarboxylative-Mannich / Intramolecular CyclizationN-tert-butanesulfinyl imine, β-keto acid / L-prolineBicyclic KetoneStereoselective core synthesis mdpi.com

Catalytic Methodologies in Azabicyclo[3.2.1]octane Scaffold Formation

Catalysis offers elegant and efficient solutions for constructing complex molecular architectures. The synthesis of azabicyclo[3.2.1]octanes has benefited significantly from the development of novel catalytic systems.

Transition metals are widely used to facilitate key bond-forming events.

Rhodium(I) catalysts have been employed in asymmetric Suzuki-Miyaura cross-couplings for the kinetic resolution of nortropane-derived allyl chlorides. nih.govacs.org

Rhodium(II) complexes are effective in generating azomethine ylides from diazo compounds for subsequent cycloaddition reactions. rsc.org

Copper(II) complexes with chiral ligands, such as Ph-Box, can catalyze enantioselective alkene carboamination reactions to form bridged nitrogen heterocycles. nih.gov

Palladium catalysts are versatile and used in various transformations, including the hydrogenation of intermediates and in Suzuki coupling reactions to functionalize the scaffold. nih.govgoogle.com

Lewis acids , such as aluminum chloride (AlCl₃), can promote complex cyclization/chlorination cascades of enynamides to stereoselectively produce functionalized 6-azabicyclo[3.2.1]octanes. 140.122.64ntnu.edu.tw

The development of one-pot catalytic processes represents a significant advancement in efficiency. For example, a Pt/NiCuAlOx catalyst has been used for the one-pot aminocyclization of 2,5-tetrahydrofurandimethanol with ammonia (B1221849) to produce the related 8-oxa-3-azabicyclo[3.2.1]octane scaffold. researchgate.net These catalytic approaches often provide access to complex structures with high levels of control and in a more atom-economical fashion than classical stoichiometric methods.

Catalyst SystemReaction TypeOutcomeReference(s)
Rh(I) / Chiral LigandAsymmetric Suzuki-Miyaura CouplingKinetic resolution of nortropanes acs.org, nih.gov
Cu(II) / Ph-BoxEnantioselective Alkene CarboaminationEnantioselective formation of 6-azabicyclo[3.2.1]octanes nih.gov
Rh(II) / Chiral Lewis Acid[3+2] CycloadditionEnantioselective scaffold formation rsc.org
AlCl₃Aza-Prins-type Cyclization/ChlorinationStereoselective scaffold formation 140.122.64, ntnu.edu.tw
Palladium on CarbonCatalytic HydrogenationReduction of functional groups google.com
Pt/NiCuAlOxOne-pot AminocyclizationSynthesis of oxa-analogue core researchgate.net

Functional Group Interconversions on the Azabicyclo[3.2.1]octane Core

The 3-azabicyclo[3.2.1]octane framework, once constructed, serves as a versatile scaffold that can be further elaborated through a variety of functional group interconversions. These transformations are crucial for introducing the chemical diversity required for applications in medicinal chemistry and materials science. Key interconversions often focus on the manipulation of functionalities at the N-3 nitrogen atom and various positions on the carbocyclic portion of the scaffold, particularly at C-6, C-7, and C-8.

A common and critical functional group interconversion involves the deprotection of the nitrogen atom at the 3-position. The benzyl (B1604629) group, frequently employed as a protecting group during the initial synthesis of the bicyclic system, can be readily removed. This is typically achieved through catalytic hydrogenolysis, for instance, using Pearlman's catalyst (palladium hydroxide (B78521) on carbon). researchgate.net This deprotection step yields the secondary amine, which can then be subjected to a range of N-alkylation or N-acylation reactions to introduce diverse substituents. A "one-pot" deprotection-alkylation procedure has been described for related azabicyclic systems, enhancing the efficiency of generating libraries of N-3 substituted compounds. acs.org

Transformations involving carbonyl groups are also central to the functionalization of the 3-azabicyclo[3.2.1]octane core. For instance, in related 6-azabicyclo[3.2.1]octane systems, ketones at the C-3 position are valuable intermediates. These ketones can be stereoselectively reduced to the corresponding endo- or exo-alcohols using various reducing agents. rsc.org The choice of reducing agent dictates the stereochemical outcome of the reaction. Furthermore, these ketones can undergo reactions such as the Wittig reaction to introduce alkylidene substituents. The reverse transformation, the oxidation of an alcohol to a ketone, is also a key step. For example, allylic alcohols within the azabicyclo[3.2.1]octane system can be oxidized to the corresponding enones using reagents like manganese dioxide. rsc.org

The conversion of esters to amides is another significant functional group interconversion. The direct aminolysis of methyl esters on a related 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold has been shown to be an efficient method for creating amide libraries. acs.orgnih.gov This reaction can be carried out under mild conditions, sometimes even solvent-free or with microwave assistance to reduce reaction times. acs.orgnih.gov In a similar vein, amides can be reduced to amines using strong reducing agents like lithium aluminium hydride, providing access to amino-substituted azabicyclo[3.2.1]octane derivatives. rsc.org

The introduction of amine functionalities can also be achieved through the reduction of other nitrogen-containing groups. For example, the reduction of an oxime on an 8-benzyl-8-azabicyclo[3.2.1]octan-3-one to the corresponding amine has been reported. google.com Additionally, the conversion of a tosylate to an azide (B81097), followed by reduction, provides another route to primary amines on the bicyclic scaffold. rsc.org

The following table summarizes key functional group interconversions on the azabicyclo[3.2.1]octane core and related systems.

Starting Functional GroupProduct Functional GroupReagents and ConditionsPosition on CoreSignificance
N-BenzylN-H (Secondary Amine)H₂, Pearlman's Catalyst (Pd(OH)₂/C)N-3Deprotection for further N-functionalization
KetoneAlcohol (endo/exo)Stereoselective reducing agents (e.g., NaBH₄, L-Selectride)e.g., C-3, C-8Introduction of stereogenic centers and hydroxyl functionality
Allylic AlcoholEnoneManganese Dioxide (MnO₂)e.g., C-3Synthesis of unsaturated ketones for further modification
EsterAmideAmine, heat or microwave irradiationVariousCreation of amide libraries for structure-activity relationship studies
AmideAmineLithium Aluminium Hydride (LiAlH₄)VariousAccess to amino-substituted derivatives
OximeAmineReduction (e.g., catalytic hydrogenation)e.g., C-3Alternative route to amine functionality

Green Chemistry Principles and Sustainable Synthetic Pathways for Azabicyclic Systems

The synthesis of complex molecules like this compound and its derivatives is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. u-szeged.hu

One of the key strategies in greening the synthesis of azabicyclic systems is the use of microwave irradiation. nih.gov Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. nih.gov For instance, the synthesis of an amide library based on a related 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold was significantly accelerated using microwave heating compared to conventional methods. acs.orgnih.gov This not only improves energy efficiency but also can minimize the formation of byproducts that result from prolonged reaction times at high temperatures.

Biocatalysis offers a powerful and inherently green approach to the synthesis of chiral azabicyclic compounds. scispace.com Enzymes operate under mild conditions of temperature and pH, typically in aqueous media, and exhibit high levels of chemo-, regio-, and stereoselectivity. scispace.com For the synthesis of chiral amines on the azabicyclo[3.2.1]octane core, transaminases (TAs) are particularly relevant. Protein engineering has been used to develop highly selective transaminases for the conversion of an 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one into the corresponding exo-amine with excellent diastereoselectivity. scispace.com This biocatalytic approach avoids the need for chiral auxiliaries or resolutions, which are often resource-intensive.

The use of renewable feedstocks is a fundamental principle of green chemistry that aims to shift away from reliance on depleting fossil fuels. u-szeged.huyoutube.comreagent.co.uk A significant advancement in this area is the synthesis of azabicyclic precursors from biomass-derived platform molecules. For example, 5-hydroxymethylfurfural (B1680220) (HMF), which can be obtained from carbohydrates, is a key building block. acs.org The reduction of HMF can lead to intermediates like 2,5-bis(hydroxymethyl)tetrahydrofuran, which has been converted to the 8-oxa-3-azabicyclo[3.2.1]octane core. researchgate.net Such strategies pave the way for the sustainable production of these important heterocyclic scaffolds.

The following table highlights the application of green chemistry principles to the synthesis of azabicyclic systems.

Green Chemistry PrincipleApplication in Azabicyclic SynthesisExampleBenefit
Energy EfficiencyMicrowave-assisted synthesisAmide library synthesis on a 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold acs.orgnih.govReduced reaction times, higher yields, lower energy consumption
Waste PreventionOne-pot/Tandem reactionsOne-pot aminocyclization to form 8-oxa-3-azabicyclo[3.2.1]octane researchgate.netReduced solvent use, fewer purification steps, higher atom economy
CatalysisBiocatalysis (Enzymes)Transaminase-mediated synthesis of chiral 3-amino-8-azabicyclo[3.2.1]octane derivatives scispace.comHigh stereoselectivity, mild reaction conditions, reduced waste
Use of Renewable FeedstocksSynthesis from biomass-derived moleculesSynthesis of 8-oxa-3-azabicyclo[3.2.1]octane from 5-hydroxymethylfurfural (HMF) derived intermediates researchgate.netacs.orgReduced reliance on fossil fuels, sustainable sourcing of starting materials

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Probes for Configurational and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intricate stereochemistry and conformational preferences of the 3-azabicyclo[3.2.1]octane framework. Both ¹H and ¹³C NMR spectroscopies provide detailed information about the connectivity and spatial arrangement of atoms.

In related 3-methyl-3-azabicyclo[3.2.1]octan-8(α and β)-ols, NMR studies in CDCl₃ solution have shown that the bicyclic system predominantly adopts a chair-envelope conformation. researchgate.net Specifically, the piperidine (B6355638) ring assumes a chair conformation, while the five-membered ring adopts an envelope shape. For the N-benzyl analogue, it is expected that the bulky benzyl (B1604629) group on the nitrogen atom will preferentially occupy the equatorial position to minimize steric hindrance. researchgate.netacademie-sciences.fr This is a common feature in N-substituted nortropane derivatives. academie-sciences.fr

The stereochemical configuration of substituents on the bicyclic core significantly influences the chemical shifts and coupling constants observed in the NMR spectra. For instance, in azabicyclo[3.2.1]octane systems, the stereochemistry of substituents can be crucial for biological activity, with endo and exo isomers often exhibiting vastly different properties. acs.org

Computational studies, often used in conjunction with NMR data, can further refine the understanding of conformational equilibria. Density Functional Theory (DFT) calculations can be used to predict the relative free energies of different conformations, such as the chair and boat forms of the piperidine ring, and to estimate the energy barriers for their interconversion. academie-sciences.frmontclair.edu

NMR Data for Related Azabicyclo[3.2.1]octane Derivatives
Technique Observation
¹H and ¹³C NMRReveals a preferred chair-envelope conformation for the bicyclic system in solution. researchgate.net
NOESYDetermines the relative stereochemistry of protons through spatial interactions. researchgate.net
DFT CalculationsPredicts the stability of different conformations and inversion barriers. academie-sciences.frmontclair.edu

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a vital technique for determining the absolute configuration of chiral molecules like 3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine. Since this compound possesses stereogenic centers, it can exist as enantiomers. ECD measures the differential absorption of left and right circularly polarized light, providing a unique spectral fingerprint for each enantiomer.

The determination of the absolute configuration typically involves comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration. mdpi.com This method has been successfully applied to a variety of complex chiral molecules. mdpi.com The process involves first identifying the stable conformers of the molecule and then calculating the ECD spectrum for each, which are then Boltzmann-averaged to produce a final theoretical spectrum. A good match between the experimental and theoretical spectra allows for the unambiguous assignment of the absolute configuration. mdpi.com

In addition to ECD, Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) can provide complementary information to confirm the absolute configuration. mdpi.com

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

X-ray crystallography provides the most definitive method for determining the absolute configuration and the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the positions of individual atoms, bond lengths, and bond angles.

For the related compound (2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one, X-ray crystallography confirmed its absolute configuration. iucr.org In the solid state, such compounds often exhibit specific conformations and intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice. researchgate.netiucr.org For instance, studies on a similar 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol revealed a chair-envelope conformation with both the hydroxyl and phenethyl groups in equatorial positions within the piperidine ring. researchgate.net

Powder X-Ray Diffraction (PXRD) can also be utilized, where the diffraction pattern of a polycrystalline sample is compared to simulated patterns generated from single-crystal data. google.com This technique is useful for characterizing the bulk material and ensuring phase purity.

Crystallographic Data for Related N-Benzyl-azabicyclo[3.2.1]octane Systems
Compound Key Structural Features in Solid State
(2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-oneOrthorhombic, P2₁2₁2₁ space group. Intramolecular hydrogen bonding. iucr.org
3-Phenethyl-3-azabicyclo[3.2.1]octan-8-α-olChair-envelope conformation with equatorial substituents. Intermolecular O-H···N hydrogen bonding. researchgate.net

Conformational Dynamics of the Azabicyclo[3.2.1]octane System

The azabicyclo[3.2.1]octane scaffold is a conformationally restricted system. However, it still possesses a degree of flexibility, primarily related to ring inversion and the orientation of substituents.

The piperidine ring within the azabicyclo[3.2.1]octane system can theoretically exist in chair, boat, or twist-boat conformations. lincoln.ac.uk However, the chair conformation is generally the most stable. montclair.edu The energy barrier for the inversion of the piperidine ring is a key parameter in understanding the molecule's dynamic behavior. This barrier can be influenced by the nature of the substituents on the ring. montclair.edu

Computational studies on related azabicyclo[3.2.1]diamines have shown that the chair-like conformation is preferred, and the addition of certain substituents can alter the potential energy surface, sometimes eliminating the local minimum for the boat-like conformation. montclair.edu

Substituents on the azabicyclo[3.2.1]octane ring system have a profound impact on the preferred conformation. The bulky N-benzyl group is expected to strongly favor an equatorial position to minimize 1,3-diaxial interactions. researchgate.netacademie-sciences.fr

The stereochemistry of other substituents is also critical. In many cases, an endo-stereochemistry is required for optimal biological activity, as seen in certain N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. acs.org Conversely, exo-diastereomers may be inactive. acs.org The conformational restrictions imposed by the bicyclic system, combined with the specific orientation of substituents, are thought to reduce the entropic penalty upon binding to a biological target. acs.org

Stereochemical Implications for Molecular Recognition

The three-dimensional architecture of this compound is a critical determinant of its interaction with biological targets. The rigid and conformationally constrained nature of the azabicyclo[3.2.1]octane framework provides a fixed scaffold upon which substituents can be placed in well-defined spatial orientations. This rigidity is advantageous in medicinal chemistry for probing the topology of receptor binding sites and for the design of selective ligands. montclair.edu The stereochemical features of this molecule directly govern its molecular recognition properties, influencing both binding affinity and selectivity for specific receptors or enzymes.

The core structure of the 3-azabicyclo[3.2.1]octane system consists of a piperidine ring fused with a cyclopentane (B165970) ring. The piperidine ring typically adopts a stable chair-like conformation, which is energetically favored over the boat-like conformation. montclair.edu Within this chair conformation, the N-benzyl substituent can exist in one of two distinct orientations: axial or equatorial. Computational and spectroscopic studies on related N-substituted nortropinones and norgranatanones have shown that the energetic preference for the axial or equatorial position is influenced by factors such as the solvent and the nature of other substituents on the ring. academie-sciences.fr The orientation of the bulky benzyl group is particularly significant, as it will occupy a large volume of space and profoundly impact how the molecule can fit into a binding pocket. An equatorial orientation is generally more stable, minimizing steric hindrance. academie-sciences.fr

Furthermore, the amine substituent at the C8 bridge position can be oriented in one of two diastereomeric positions: syn (or endo) to the piperidine ring or anti (or exo). These syn and anti isomers are geometrically distinct and non-interconvertible, presenting the crucial amine functional group in different vectors relative to the rest of the molecule. The combination of the N-benzyl orientation (axial/equatorial) and the C8-amine stereochemistry (syn/anti), along with the inherent chirality of the bicyclic scaffold at the bridgehead carbons (C1 and C5), results in a set of unique, stereochemically defined isomers.

Each of these stereoisomers possesses a distinct shape and pharmacophore presentation. Molecular recognition in biological systems is highly stereospecific due to the chiral nature of amino acids that constitute receptor binding sites. Consequently, different stereoisomers of this compound are expected to exhibit markedly different binding affinities and selectivities for their biological targets.

Research on structurally related compounds underscores the importance of stereochemistry in molecular recognition. For example, studies on various derivatives of the isomeric 8-azabicyclo[3.2.1]octane (tropane) scaffold have consistently demonstrated that stereochemistry is a key factor in binding to monoamine transporters and other receptors. nih.govresearchgate.net The precise spatial arrangement of pharmacophoric elements, dictated by the rigid bicyclic core, determines the potency and selectivity of interaction.

To illustrate this principle, the binding affinities of related N-benzyl-8-azabicyclo[3.2.1]octan-3-yl carbamate (B1207046) derivatives for sigma (σ) receptors show clear stereochemical dependencies. Although data for the specific 8-amine derivative is not available, the findings for these related structures provide a strong model for the expected stereoselectivity.

Table 1: Influence of Stereochemistry on Sigma Receptor Binding Affinity for N-Substituted Azabicyclo[3.2.1]octane Analogs This table presents data for illustrative compounds with the same core scaffold to demonstrate the principle of stereoselectivity.

CompoundStereochemistryσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)Reference
N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3α-yl)-N'-(phenyl)carbamate3α (axial)150300 researchgate.net
N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3β-yl)-N'-(phenyl)carbamate3β (equatorial)50100 researchgate.net
1-(4-Fluorophenyl)-3-[4-[3-(4-fluorophenyl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]-1-butyl]-1H-indoleN/A12002.5 researchgate.net

Note: The data illustrates how changes in the stereochemical presentation of substituents on the azabicyclo[3.2.1]octane ring lead to significant differences in binding affinity and selectivity for σ1 versus σ2 receptors.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors

Quantum mechanical (QM) calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine. Methods like Density Functional Theory (DFT) are employed to analyze key molecular properties. montclair.edu

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For the 3-azabicyclo[3.2.1]octane scaffold, the HOMO is typically centered on the lone pair of the tertiary nitrogen atom, identifying it as the primary nucleophilic and basic site. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability.

Molecular Electrostatic Potential (MESP): MESP surfaces map the charge distribution across the molecule, visually identifying electron-rich and electron-poor regions. For the azabicyclo[3.2.1]octane framework, the MESP would show the most negative potential (electron-rich area) concentrated around the tertiary nitrogen, confirming it as the most probable site for electrophilic attack and protonation. This is further supported by calculations on related systems that predict a moderate basicity for the bicyclic nitrogen.

Reactivity Descriptors: Global reactivity descriptors, derived from conceptual DFT, quantify the chemical behavior of the molecule. These descriptors are calculated from the energies of the frontier orbitals.

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I+A)/2Tendency to attract electrons.
Chemical Hardness (η) η = (I-A)/2Resistance to change in electron configuration.
Softness (S) S = 1/ηReciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω) ω = χ²/2ηPropensity to accept electrons.

This table outlines key reactivity descriptors calculated using quantum mechanical methods to predict the chemical behavior of this compound.

Molecular Dynamics Simulations of Conformational Space and Ligand-Target Interactions

Molecular dynamics (MD) simulations are used to study the dynamic behavior of this compound and its interactions with biological targets over time. These simulations model the movement of atoms and molecules, providing insights into conformational flexibility and binding stability.

The rigid 3-azabicyclo[3.2.1]octane core significantly constrains the conformational freedom of the molecule compared to more flexible structures like piperidines. montclair.edu Studies on amides derived from related 3-methyl-3-azabicyclo[3.2.1]octan-8-amines show that the bicyclic system consistently adopts a chair-envelope conformation in solution. researchgate.net MD simulations can explore the accessible conformations of the benzyl (B1604629) and amine substituents and how these orientations influence interactions with a receptor binding pocket.

In the context of ligand-target interactions, MD simulations are often performed on a ligand-protein complex. For instance, simulations of a related antagonist containing a 3-benzyl-8-hydroxy-3-azabicyclo[3.2.1]octan-8-yl moiety bound to the human P2Y₁₄ receptor (hP2Y₁₄R) were used to assess the stability of the binding pose predicted by docking. nih.gov The system is typically solvated in a water box with ions to mimic physiological conditions, and the simulation is run for several nanoseconds to observe the ligand's stability and movement within the binding site. nih.gov

Molecular Docking Studies with Biological Macromolecules for Interaction Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in understanding the structural basis of activity for compounds based on the azabicyclo[3.2.1]octane scaffold.

Docking studies on derivatives of the related 8-azabicyclo[3.2.1]octane scaffold have been used to explore their binding modes. For example, in studies of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, docking revealed that the endo-isomer of an azabicyclo[3.2.1]octane derivative positioned a key substituent into a specific region of the binding site, which was crucial for its inhibitory activity. acs.org The corresponding exo-diastereoisomer was found to be inactive, highlighting the stereochemical sensitivity of the interaction. nih.gov

For this compound, docking into a hypothetical target would likely show the protonated amine group forming ionic interactions or hydrogen bonds with acidic residues (e.g., Asp, Glu) in the binding site. The benzyl group would likely occupy a hydrophobic pocket, contributing to binding affinity through van der Waals and π-π stacking interactions.

Interaction TypePotential ResiduesMoiety Involved
Hydrogen Bond/Ionic Asp, Glu, Ser, Thr, Gln, Asn8-amino group (protonated)
Hydrophobic Leu, Ile, Val, Phe, TrpBenzyl group, bicyclic core
π-π Stacking Phe, Tyr, Trp, HisBenzyl group

This table summarizes the likely intermolecular interactions between this compound and a biological target as predicted by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help to understand the structural requirements for activity and to predict the potency of new analogues.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to derivatives of the azabicyclo[3.2.1]octane scaffold. In a study of 8-azabicyclo[3.2.1]octane derivatives as arginase I inhibitors, 3D-QSAR models provided crucial insights. mdpi.com The CoMFA results indicated that bulky groups, such as the bicyclic octane (B31449) ring itself, were favorable in a specific region, enhancing inhibitory activity. mdpi.com The electrostatic contour maps showed that positively charged polar groups near the amine function of the scaffold contributed positively to the activity. mdpi.com

These findings suggest that for this compound, the bulky bicyclic scaffold is likely a key contributor to affinity. A QSAR model for a series of analogues would likely highlight the importance of the steric bulk of the N-substituent (benzyl group) and the electrostatic properties of the 8-amino group for optimizing biological activity.

Predictive Modeling of Synthetic Reactivity and Stereoselectivity

Computational chemistry can predict the outcomes of chemical reactions, including reactivity and stereoselectivity, which is particularly important for complex scaffolds like 3-azabicyclo[3.2.1]octane. The enantioselective construction of this scaffold is a significant area of research. ehu.esresearchgate.net

Transition state (TS) modeling using quantum-mechanical methods can be used to understand and predict the stereochemical course of a reaction. For the related tropane (B1204802) (8-azabicyclo[3.2.1]octane) system, computational modeling of the transition states for C-alkylation reactions showed excellent agreement with experimental results, correctly predicting the diastereoselectivity of the process. acs.org By calculating the energies of different possible transition states, chemists can predict which stereoisomer will be the major product. This approach can be applied to predict the stereoselectivity of reactions involving the synthesis or modification of this compound, guiding the choice of reagents and reaction conditions to achieve the desired stereochemical outcome.

Cheminformatics Approaches to Scaffold Exploration and Virtual Screening

Cheminformatics utilizes computational methods to analyze and manage large chemical datasets, aiding in scaffold exploration and the discovery of new molecules through virtual screening. The 3-azabicyclo[3.2.1]octane core is a valuable scaffold for building chemical libraries due to its drug-like properties.

Scaffold Exploration: The three-dimensional nature of the azabicyclo[3.2.1]octane scaffold makes it an attractive starting point for "escaping from flatland" in medicinal chemistry, a strategy aimed at increasing the structural complexity and improving the properties of drug candidates. nih.gov Chemoinformatic analyses of libraries based on related scaffolds, such as the 6,8-dioxa-3-azabicyclo[3.2.1]octane core, have used metrics like the fraction of sp³-hybridized carbons (Fsp³) and Principal Moments of Inertia (PMI) plots to evaluate molecular diversity and three-dimensionality. frontiersin.org

Virtual Screening: Libraries of virtual compounds based on the this compound scaffold can be generated by computationally attaching various substituents at different positions. These virtual libraries can then be screened against structural models of biological targets using high-throughput docking to identify potential hits. This approach was used in the development of a library of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold, which was screened for activity in a hepatitis C replicon system. nih.gov

Molecular Interactions and Mechanistic Biology Non Clinical Research Focus

Receptor Binding Profiles and Ligand-Target Interactions

The interaction of a compound with various receptors is a critical first step in understanding its potential pharmacological effects. For derivatives of the 3-azabicyclo[3.2.1]octane (tropane) skeleton, research has frequently centered on their affinity for monoamine transporters and cholinergic receptors.

Radioligand Binding Assays for Target Identification (in vitro)

Radioligand binding assays are a standard in vitro method used to determine the affinity of a test compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the target receptor is used. The ability of the test compound to displace this radioligand is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined. A lower Ki or IC50 value indicates a higher binding affinity.

For the broader class of tropane (B1204802) alkaloids, these assays have been instrumental. For instance, studies on various tropane derivatives have revealed high affinities for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govresearchgate.netresearchgate.netacs.orgresearchgate.netnih.govacs.orgacs.org Additionally, tropane alkaloids are known to bind to muscarinic and nicotinic acetylcholine (B1216132) receptors. nih.govnih.govresearchgate.net

However, specific radioligand binding assay data for 3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine is not readily found in the surveyed scientific literature. While the synthesis of this compound is documented, often as an intermediate for more complex molecules, its direct evaluation in comprehensive binding assay panels appears to be limited or not publicly reported. nih.govnih.gov

Biophysical Characterization of Binding Affinity and Kinetics

Beyond simple binding affinity, biophysical techniques provide deeper insights into the thermodynamics and kinetics of ligand-target interactions. Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can elucidate the association (kon) and dissociation (koff) rate constants, as well as the enthalpic and entropic contributions to the binding event.

While such detailed biophysical characterization is crucial for understanding the nuances of drug-receptor interactions, specific studies employing these techniques for this compound are not described in the available literature. Research on related tropane derivatives has occasionally included kinetic analyses, but this level of characterization remains less common than standard binding affinity assays.

Enzyme Inhibition and Activation Mechanisms

The 3-azabicyclo[3.2.1]octane scaffold has been incorporated into molecules designed to modulate the activity of various enzymes.

Kinetic Analysis of Enzyme Modulation

Kinetic studies are essential to determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to quantify the inhibitor's potency (e.g., Ki, IC50). These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.

Derivatives of the 3-azabicyclo[3.2.1]octane core have been investigated as inhibitors of enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) and urease. nih.govresearchgate.netacs.org For example, kinetic analysis of some urease inhibitors with this scaffold has revealed a mixed-type inhibition mechanism. researchgate.net Furthermore, tropinone (B130398) reductase I and II are key enzymes in the biosynthesis of tropane alkaloids, catalyzing the reduction of tropinone. nih.gov

Despite these examples within the broader chemical family, specific data from kinetic analyses of enzyme modulation by this compound is not currently available in the scientific literature.

Allosteric Modulation Studies

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. This can lead to a change in the protein's conformation, thereby altering the binding or efficacy of the endogenous ligand or substrate. Some tropane derivatives have been investigated for their potential as allosteric modulators, for instance at ionotropic glycine (B1666218) receptors. researchgate.netresearchgate.net However, there is no specific information in the reviewed literature to suggest that this compound has been studied for allosteric modulation of any target.

Ion Channel Modulation and Gating Mechanisms

Ion channels are critical for a vast array of physiological processes, and their modulation is a key mechanism of action for many drugs. The tropane alkaloid cocaine, for example, is known to block sodium channels, which contributes to its local anesthetic properties. nih.gov The potential for derivatives of the 3-azabicyclo[3.2.1]octane scaffold to act as ion channel modulators is an area of interest, with some research pointing towards their use in developing sodium channel inhibitors. google.com The modulation of ion channels can be investigated using techniques like patch-clamp electrophysiology. However, specific studies detailing the effects of this compound on ion channel function and gating mechanisms are not present in the currently accessible scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Benzyl (B1604629) Moiety and its Impact on Molecular Interactions

The N-benzyl group of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine plays a critical role in its interaction with various receptors, particularly monoamine transporters. Studies on related N-substituted 8-azabicyclo[3.2.1]octane derivatives have shown that modifications to the benzyl ring can significantly alter binding affinity and selectivity.

For instance, in a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, the introduction of a chloro substituent on the benzyl ring was found to be a key determinant of selectivity for the dopamine (B1211576) transporter (DAT) over the norepinephrine (B1679862) transporter (NET). nih.govnih.gov The 8-(4-chlorobenzyl) derivative, in particular, demonstrated high selectivity for DAT. nih.govnih.gov This suggests that electronic and steric properties of the benzyl ring are crucial for molecular recognition at the transporter binding site. While N-substitution on some 3-phenyltropane-based inhibitors has been reported to have little effect on affinity, in other scaffolds it can significantly improve selectivity. nih.gov

Table 1: Impact of Benzyl Moiety Substitution on DAT Affinity in Related Analogs

N-SubstituentTarget Affinity (Ki at DAT)Selectivity ProfileReference
8-Cyclopropylmethyl4.0 nMHigh SERT/DAT selectivity nih.govnih.gov
8-(4-Chlorobenzyl)3.9 nMHigh NET/DAT selectivity nih.govnih.gov
N-BenzylLow affinity (μM range)- researchgate.net

This table is illustrative and based on data from related 8-azabicyclo[3.2.1]octane derivatives, as direct data for this compound is limited.

Exploration of Substituent Effects on the Azabicyclo[3.2.1]octane Core for Target Engagement

The rigid 8-azabicyclo[3.2.1]octane (tropane) skeleton serves as a crucial scaffold for orienting substituents in a defined three-dimensional space, which is critical for target engagement. nih.govnih.gov Modifications to this core have been extensively studied to understand their impact on binding affinity and functional activity.

Substitution at various positions on the tropane (B1204802) ring can dramatically influence potency and selectivity. For example, in a series of 3β-benzyl-2-[(methoxycarbonyl)methyl]tropane analogues, substitution at the 6-position with alkyl groups generally led to a decrease in activity at the dopamine transporter as the chain length of the substituent increased. nih.govacs.org This highlights the steric constraints within the binding site for this class of compounds. nih.govacs.org However, a 6β-methyl derivative was found to be fourfold more potent than its 6α-isomer, underscoring the importance of stereochemistry at this position. nih.govacs.org

Furthermore, investigations into neurokinin-1 (NK1) antagonists based on an 8-azabicyclo[3.2.1]octane benzylamine (B48309) scaffold have shown that acidic substituents at the C6 position can lead to high-affinity compounds with selectivity over the hERG channel. nih.gov This indicates that the bicyclic core can be functionalized to fine-tune both primary target affinity and off-target liability.

Stereochemical Requirements for Optimal Target Recognition

In studies of tropane analogs, it has been consistently shown that the stereochemistry at the C-2 and C-3 positions is critical for affinity and selectivity towards monoamine transporters. nih.gov For instance, compounds with a 3β-stereochemistry often exhibit a binding profile similar to cocaine, while those with a 3α-configuration may interact differently with the dopamine transporter. nih.gov

The stereochemistry of the nitrogen atom in the bicyclic system, specifically the orientation of the N-substituent (axial vs. equatorial), can also influence receptor interactions. academie-sciences.fr The relative stability of these N-invertomers may play a role in the compound's binding to its biological target. academie-sciences.fr In the context of 2- and 3-isoxazolyl-8-azabicyclo[3.2.1]octanes, the 2β-isomer was found to be the most potent ligand for neuronal nicotinic acetylcholine (B1216132) receptors, with the 3β-isomer showing moderate affinity, while the α-isomers had significantly lower affinity. nih.gov This demonstrates a clear stereochemical preference for binding.

Linker Length and Branching Effects on Molecular Recognition

While specific studies on varying the linker length of the N-benzyl group in this compound are not extensively documented, research on related N-aralkyl piperidines provides valuable insights. In a series of N-(phenylethyl)piperidine analogs, the distance between the nitrogen and the phenyl ring was shown to be a critical parameter for dopamine transporter affinity. The N-(2-phenylethyl) derivative was significantly more potent than the corresponding N-benzyl or N-(3-phenylpropyl) compounds, suggesting an optimal linker length for interaction with the binding site. researchgate.net

This principle can be extrapolated to the 3-azabicyclo[3.2.1]octane series, where the one-carbon linker of the benzyl group in this compound might be a key determinant of its activity. Any deviation from this length, either by shortening or lengthening the alkyl chain, could potentially lead to a decrease in binding affinity due to improper positioning of the aromatic ring within the receptor's binding pocket.

Development of Pharmacophores for Target Selectivity

Pharmacophore models are essential tools for understanding the key chemical features required for a molecule to bind to a specific biological target. For tropane-based compounds, pharmacophore models have been developed to delineate the structural requirements for affinity and selectivity towards various transporters and receptors.

A pharmacophore model for sigma-2 receptor ligands derived from α-tropanyl derivatives identified two hydrophobic areas and a hydrogen-bond donor region as crucial for binding. nih.gov For dopamine transporter inhibitors, a well-defined pharmacophore has been developed based on structure-activity relationship studies of GBR 12909 and its analogs, which include tropane scaffolds. nih.gov These models typically highlight the importance of the nitrogen atom, the aromatic rings, and their spatial arrangement.

For this compound, a putative pharmacophore would likely include:

A basic nitrogen atom, which is a common feature in many tropane alkaloids and is often involved in an ionic interaction with the target. acs.org

A hydrophobic region defined by the benzyl group.

The rigid bicyclic scaffold that properly orients these features.

Rational Design Strategies based on SAR Analysis

The collective SAR data for 3-azabicyclo[3.2.1]octane derivatives provides a solid foundation for the rational design of new, more potent, and selective ligands. By understanding which molecular modifications lead to desired changes in biological activity, medicinal chemists can design novel compounds with improved therapeutic profiles.

Key strategies that have emerged from SAR studies include:

Substituent Scanning: Systematically introducing various substituents onto the benzyl ring to probe for favorable electronic and steric interactions within the binding site. nih.govnih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For example, a 2-isoxazole substituent has been used as a bioisostere for a methyl ester in some tropane analogs. nih.gov

Scaffold Hopping: Utilizing the 8-azabicyclo[3.2.1]octane core as a starting point and exploring other rigid bicyclic systems to potentially discover novel scaffolds with improved properties. nih.gov

Conformational Constraint: Introducing structural modifications that reduce the conformational flexibility of the molecule, thereby pre-organizing it for optimal binding and reducing the entropic penalty upon binding. The rigid nature of the tropane skeleton itself is an example of this principle.

These rational design approaches, guided by comprehensive SAR and SPR analyses, are instrumental in the ongoing efforts to develop novel therapeutic agents based on the 3-azabicyclo[3.2.1]octane framework.

Derivatization and Chemical Modification for Research Tools

Synthesis of Fluorescently Tagged Analogues for Imaging Studies

The development of fluorescent ligands is essential for visualizing the distribution and dynamics of biological targets, such as receptors and transporters, in cells and tissues. columbia.edumdpi.com By covalently attaching a fluorophore to 3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine, a fluorescent probe can be created to map its binding sites and track its interactions in real-time using techniques like confocal microscopy. columbia.edu

The primary amine of this compound is an ideal site for conjugation with a wide array of commercially available fluorescent dyes. The most common strategy involves reacting the amine with an amine-reactive derivative of a fluorophore, such as an N-hydroxysuccinimidyl (NHS) ester or an isothiocyanate. This reaction forms a stable amide or thiourea (B124793) bond, respectively, linking the tropane (B1204802) scaffold to the fluorescent reporter. The choice of fluorophore depends on the specific application, considering factors like brightness, photostability, and spectral properties to match the imaging instrumentation. nih.gov For instance, novel rhodamine-based Janelia Fluorophores (JFs) have been successfully conjugated to cocaine analogues to enable single-molecule localization microscopy of the dopamine (B1211576) transporter (DAT). nih.gov

Reaction Scheme: A general approach for fluorescently labeling this compound involves the reaction of its primary amine with a fluorescent dye's NHS ester in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with a non-nucleophilic base (e.g., triethylamine, TEA) to yield the fluorescently tagged analogue.

Interactive Data Table: Common Fluorophores for Amine Conjugation

Fluorophore ClassAmine-Reactive GroupExcitation (nm, approx.)Emission (nm, approx.)Key Features
Cyanine (e.g., Cy5)NHS Ester650670Bright, photostable, far-red emission minimizes autofluorescence.
Alexa FluorNHS Ester, IsothiocyanateVariable (e.g., 495)Variable (e.g., 519)High brightness and photostability across the spectrum.
RhodamineIsothiocyanate (TRITC)550575Well-established, good photostability.
FluoresceinIsothiocyanate (FITC)495525High quantum yield, but pH-sensitive and prone to photobleaching.
Janelia Fluor (JF)NHS EsterVariable (e.g., 549)Variable (e.g., 571)Excellent for live-cell and super-resolution microscopy. nih.gov

Preparation of Photoaffinity Labels for Target Identification

Photoaffinity labeling is a powerful technique to identify the specific binding partners of a ligand within a complex biological sample. unibe.ch This method involves a ligand that has been modified to include a photoreactive group. Upon binding to its target, the sample is irradiated with UV light, which activates the photoreactive group, causing it to form a covalent bond with the target protein. nih.govnih.gov This irreversible tagging allows for the isolation and identification of the protein, often through techniques like SDS-PAGE and mass spectrometry.

For tropane-based compounds, which often target monoamine transporters, photoaffinity labels have been instrumental in mapping their binding sites. acs.orgjneurosci.org A photoaffinity probe based on this compound can be synthesized by introducing a moiety containing a photoreactive group, such as an aryl azide (B81097), a diazirine, or a benzophenone. The primary amine of the parent compound can be acylated with a linker that terminates in one of these photolabels. To facilitate detection, a radiolabel, like Iodine-125, is often incorporated into the structure. nih.govacs.org

Reaction Scheme: A potential synthesis involves a two-step process. First, 4-azidobenzoic acid is activated to its NHS ester. This activated ester is then reacted with the primary amine of this compound to form a stable amide linkage, yielding the final photoaffinity probe.

Interactive Data Table: Common Photoreactive Groups for Photoaffinity Labeling

Photoreactive GroupActivating Wavelength (nm)Reactive IntermediateKey Features
Aryl Azide254-300NitreneMost common; relatively stable but can rearrange. nih.gov
Diazirine350-380CarbeneHighly reactive; less prone to rearrangement than nitrenes. unibe.ch
Benzophenone350-360Triplet KetoneReacts with C-H bonds; requires longer irradiation times.
Phenyl(trifluoromethyl)diazirine~350CarbeneGenerates a more stable carbene than alkyl diazirines.

Conjugation to Polymeric Supports for Affinity Chromatography

Affinity chromatography is a highly selective purification technique based on the specific, reversible interaction between a ligand and its binding partner. vlabs.ac.in By immobilizing this compound onto a solid, insoluble polymeric support, an affinity matrix can be created. unl.edu This matrix can then be used to isolate and purify proteins, such as receptors or transporters, that specifically bind to the tropane scaffold from a complex mixture like a cell lysate. nih.gov

The process involves activating the polymeric support (e.g., agarose (B213101), sepharose, or polyacrylamide beads) to make it reactive towards the functional groups on the ligand. researchgate.net The primary amine of this compound is an excellent nucleophile for coupling to various activated supports. For example, cyanogen (B1215507) bromide (CNBr)-activated or NHS-activated agarose reacts readily with primary amines to form a stable covalent bond. To overcome potential steric hindrance, a spacer arm is often incorporated between the matrix and the ligand to ensure the immobilized ligand is accessible to its target protein. vlabs.ac.in

Reaction Scheme: A common method for immobilization is to use NHS-activated Sepharose beads. The beads are incubated with a solution of this compound in a suitable buffer. The primary amine attacks the NHS ester on the support, displacing the NHS group and forming a stable amide bond, thus covalently linking the ligand to the matrix.

Interactive Data Table: Polymeric Supports and Activation Chemistries

Support MaterialActivation ChemistryReactive Group on SupportFunctional Group on LigandResulting Linkage
Agarose (Sepharose)Cyanogen Bromide (CNBr)Cyanate Ester/ImidocarbonatePrimary AmineIsourea
Agarose (Sepharose)N-Hydroxysuccinimide (NHS)NHS EsterPrimary AmineAmide
PolyacrylamideEpoxide Activation (e.g., Bisoxirane)EpoxideAmine, Thiol, HydroxylAmine, Thioether, Ether
SilicaAminosilanization followed by GlutaraldehydeAldehydePrimary AmineImine (Schiff base)

Incorporation into Prodrug-Like Systems for Mechanistic Study of Release and Activation

A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. nih.gov Creating prodrug-like systems of this compound can be a valuable strategy for studying mechanisms of drug release and activation. By masking the polar primary amine group, researchers can modulate the compound's physicochemical properties, such as lipophilicity, which can influence its ability to cross biological membranes like the blood-brain barrier.

The primary amine can be temporarily masked by forming a bioreversible linkage, such as an amide, carbamate (B1207046), or an imine. epo.org For mechanistic studies, different promoieties can be attached, each designed to be cleaved under specific conditions (e.g., by certain enzymes like esterases or in response to a specific physiological environment like pH or redox potential). rsc.org Studying the rate and extent of the parent compound's release from these different prodrugs provides insight into the factors governing its activation and bioavailability.

Reaction Scheme: A simple amide-based prodrug can be prepared by reacting this compound with an acid chloride or anhydride, such as acetyl chloride, in the presence of a base. This reaction forms an N-acetyl derivative, masking the primary amine. The in vitro or in vivo hydrolysis of this amide bond back to the parent amine can then be monitored over time.

Interactive Data Table: Amine-Targeted Prodrug Strategies

Prodrug LinkagePromoietiesRelease Mechanism
AmideAcyl, AminoacylEnzymatic (Amidases, Peptidases) or Chemical Hydrolysis
CarbamateAlkoxycarbonyl, AryloxycarbonylEnzymatic (Esterases) or Chemical Hydrolysis
Imine (Schiff Base)Carbonyl-containing moleculesChemical Hydrolysis (pH-sensitive, labile at acidic pH)
N-Mannich BaseFormaldehyde (B43269) and a secondary amineChemical Hydrolysis (pH-dependent)
Acyloxyalkoxy CarbamateAcyloxyalkyl groupsSequential: Esterase cleavage followed by spontaneous decomposition

Development of Click Chemistry-Compatible Analogues for Bioconjugation

Click chemistry refers to a set of biocompatible reactions that are rapid, high-yielding, and highly specific. researchgate.net These reactions are ideal for bioconjugation, allowing for the precise attachment of molecules to one another in complex biological environments. Developing a "clickable" analogue of this compound involves introducing a chemical handle, typically an azide or a terminal alkyne, onto the molecule. nih.gov

Once functionalized with a click handle, the tropane derivative can be easily conjugated to any other molecule carrying the complementary handle (e.g., an alkyne-modified protein or a fluorescent dye with an azide group). A particularly useful variant is the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), which uses a strained cyclooctyne (B158145) to react with an azide without the need for a cytotoxic copper catalyst. nih.gov This makes it exceptionally well-suited for live-cell labeling experiments.

The primary amine of this compound can be modified to incorporate a click handle. For example, the amine can be acylated with a linker containing a terminal azide or alkyne group.

Reaction Scheme: To synthesize an azide-functionalized analogue, the primary amine of the parent compound can be reacted with azidoacetic acid NHS ester. This reaction forms a stable amide bond and introduces a terminal azide group, rendering the molecule ready for click chemistry applications.

Interactive Data Table: Common Click Chemistry Reactions for Bioconjugation

Reaction NameReactive Partner 1Reactive Partner 2CatalystKey Features
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal AlkyneAzideCopper(I)High efficiency and regioselectivity. Copper can be toxic to cells. researchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Cyclooctyne (e.g., DIBO, BCN)AzideNoneCopper-free, highly bio-orthogonal, suitable for live-cell studies. nih.gov
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)CyclooctyneNitroneNoneFast kinetics, copper-free.
Tetrazine LigationTetrazineStrained Alkene (e.g., trans-Cyclooctene)NoneExtremely fast reaction rates, bio-orthogonal.

Analytical and Methodological Approaches in Research

Chromatographic Separation Techniques for Enantiomers and Diastereomers

The separation of stereoisomers, including enantiomers and diastereomers, of "3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine" is critical due to the potential for different biological activities between isomers. High-performance liquid chromatography (HPLC) is a primary tool for these separations, often employing chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the separation of various chiral molecules, including those with bicyclic structures. researchgate.net The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) system, along with additives like acids or bases to improve peak shape and resolution, is optimized for each specific separation.

For tropane (B1204802) alkaloids, which share the 8-azabicyclo[3.2.1]octane core with the compound of interest, non-aqueous capillary electrophoresis (NACE) has been demonstrated as a powerful technique for separating isomeric compounds. nih.gov This method offers high efficiency and unique selectivity based on the analytes' electrophoretic mobility in an organic solvent system. nih.gov The composition of the background electrolyte and the nature of the organic solvent are key parameters for optimizing the separation of positional isomers and stereoisomers. nih.gov

Table 1: Chromatographic Techniques for Separation of Related Bicyclic Amine Isomers

Technique Stationary/Mobile Phase Example Application Reference
Chiral HPLC Polysaccharide-based CSP (e.g., Chiralpak) with CO2/Methanol modifier Enantiomeric separation of Cinchona alkaloid analogs researchgate.net
Non-Aqueous Capillary Electrophoresis (NACE) Methanol:ethanol (40:60, v:v) with 1 M trifluoroacetic acid and 25 mM ammonium (B1175870) trifluoroacetate Separation of isomeric tropane alkaloids nih.gov
Supercritical Fluid Chromatography (SFC) Chiralpak IC; CO2/2-PrOH (70/30 v/v) with 20 mM DEA Diastereo- and enantioseparation of Cinchona alkaloid analogs researchgate.net

Mass Spectrometry for Metabolite Identification (in vitro, non-human, mechanistic)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification of metabolites of "this compound" in in vitro and non-human mechanistic studies. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for parent compounds and their metabolites. nih.gov Tandem mass spectrometry (MS/MS) experiments are used to fragment the ionized molecules, yielding structural information that helps to elucidate the sites of metabolic modification. nih.gov

For tropane alkaloids and related compounds, common metabolic pathways include N-demethylation, hydroxylation, and ester hydrolysis. nih.gov In the case of "this compound," potential in vitro metabolic transformations could include:

N-debenzylation: Cleavage of the benzyl (B1604629) group from the nitrogen atom.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring of the benzyl moiety or to the bicyclic core.

Oxidation: Oxidation of the primary amine to a hydroxylamine (B1172632) or nitroso group.

Studies on similar bicyclic structures have utilized LC-MS to investigate their in vitro metabolism in liver microsomes. mdpi.com These studies monitor for the appearance of ions corresponding to predicted metabolites (e.g., [M+O+H]⁺ for hydroxylated species) and then confirm their structures using MS/MS fragmentation patterns. mdpi.com

Advanced Spectroscopic Quantification Methods for Research Samples

Accurate quantification of "this compound" in research samples is essential for various in vitro studies. While LC-MS is a primary tool for quantification, advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed, particularly for structural elucidation and purity assessment.

Quantitative NMR (qNMR) offers a non-destructive method for determining the concentration of a compound by comparing the integral of a specific resonance of the analyte to that of a certified internal standard. For the structural confirmation of "this compound" and its derivatives, a suite of NMR experiments is used, including ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments help to assign all proton and carbon signals and confirm the connectivity of the molecule. researchgate.net The conformation of the bicyclic system, which can exist in chair or boat forms for the six-membered ring, can also be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. researchgate.net

Raman spectroscopy is another advanced technique that can provide quantitative information and has been applied to the study of both synthetic and biogenic materials. kit.ac.jp While less common for routine quantification of small molecules in solution compared to LC-MS, it can offer unique vibrational fingerprints for structural characterization. kit.ac.jp

High-Throughput Screening Methodologies for Mechanistic Probe Discovery

High-throughput screening (HTS) is a powerful methodology for discovering novel mechanistic probes from large chemical libraries. researchgate.net These probes can be used to investigate the biological targets and pathways modulated by compounds with the 3-azabicyclo[3.2.1]octane scaffold. HTS assays are designed to be rapid, scalable, and automated, allowing for the testing of thousands of compounds in a short period. researchgate.net

The discovery of derivatives of the azabicyclo[3.2.1]octane core as inhibitors of specific enzymes has been facilitated by HTS campaigns. nih.gov For instance, a medium-throughput screening of a compound library led to the identification of a pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamide as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govacs.org The initial screening often utilizes fluorescence-based assays due to their high sensitivity and compatibility with automated plate readers. nih.gov Hits from the primary screen are then subjected to secondary assays and further structure-activity relationship (SAR) studies to confirm their activity and optimize their properties. nih.govacs.org

Table 2: High-Throughput Screening Assay Components

Component Description Example Reference
Compound Library A large collection of diverse small molecules. Internal or commercial libraries containing bicyclic scaffolds. nih.govacs.org
Biological Target A purified enzyme, receptor, or a cell-based system. N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govacs.org
Assay Format The specific method used to measure the biological activity. A fluorogenic assay measuring enzyme activity. acs.org
Detection Method The technology used to quantify the assay signal. Fluorescence plate reader. nih.gov

The development of HTS assays requires careful optimization to ensure robustness and minimize false positives and negatives. researchgate.net For "this compound" and its analogs, HTS could be employed to screen for activity against a wide range of biological targets, thereby uncovering new potential mechanisms of action.

Bioanalytical Method Development for in vitro and Pre-Clinical Sample Analysis (non-human, non-clinical)

The development of robust and validated bioanalytical methods is a prerequisite for evaluating the properties of "this compound" in in vitro systems and in non-human, non-clinical pre-clinical studies. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and wide applicability. nih.gov

Method development involves several key steps:

Sample Preparation: This step is crucial for removing interfering substances from the biological matrix (e.g., plasma, tissue homogenates) and concentrating the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Chromatographic Separation: A suitable HPLC or UPLC (Ultra-Performance Liquid Chromatography) method is developed to separate the analyte from endogenous matrix components and any metabolites. Reversed-phase chromatography is commonly used.

Mass Spectrometric Detection: The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard, which provides high selectivity and accurate quantification.

For amine-containing compounds like "this compound," derivatization may sometimes be employed to improve chromatographic retention and ionization efficiency, although modern LC-MS systems often have sufficient sensitivity without this step. nih.gov The method is then validated according to established guidelines to ensure its accuracy, precision, linearity, and stability. Such validated methods are essential for pharmacokinetic studies in animals, which measure the absorption, distribution, metabolism, and excretion (ADME) of the compound. acs.org

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for Azabicyclo[3.2.1]octane Scaffolds

The inherent structural rigidity and stereochemical complexity of the azabicyclo[3.2.1]octane skeleton make it an attractive starting point for discovering ligands for a wide range of biological targets. While derivatives have been extensively studied for their effects on monoamine transporters and as potential treatments for cocaine abuse, emerging research is broadening the scope of their therapeutic potential. nih.govacs.org

A significant area of exploration involves N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory processes. acs.orgacs.org Inhibition of NAAA by novel pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides preserves the levels of endogenous anti-inflammatory lipids, presenting a promising strategy for managing inflammatory conditions. acs.orgacs.org Structure-activity relationship (SAR) studies have led to the discovery of compounds like ARN19689, a potent and selective NAAA inhibitor with favorable drug-like properties, highlighting the scaffold's utility in developing non-covalent inhibitors. acs.orgnih.gov

Furthermore, derivatives of this scaffold have been synthesized and assessed as mixed arginine vasopressin (AVP) receptor antagonists. nih.gov Certain biaryl amides featuring the azabicyclooctane core demonstrated high binding affinities for both V(1a) and V(2) receptors, suggesting their potential application in conditions where vasopressin signaling is dysregulated. nih.gov The structural similarity of the scaffold to natural alkaloids like nicotine (B1678760) and cocaine also continues to inspire investigation into its potential at various receptors and transporters. rsc.org The development of extensive compound libraries based on the azabicyclo[3.2.1]octane core for broad biological screening is a key future direction.

Table 1: Examples of Biological Targets for Azabicyclo[3.2.1]octane Derivatives
Biological Target ClassSpecific Target ExampleTherapeutic PotentialReference
EnzymesN-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)Anti-inflammatory nih.gov, acs.org
G-Protein Coupled Receptors (GPCRs)Arginine Vasopressin (AVP) Receptors (V1a/V2)Conditions with dysregulated vasopressin signaling nih.gov
TransportersDopamine (B1211576) Transporter (DAT), Serotonin (B10506) Transporter (SERT)Substance abuse disorders nih.gov, researchgate.net
Ion ChannelsKappa Opioid Receptor (KOR)Analgesia rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

The pharmaceutical industry is increasingly leveraging artificial intelligence (AI) and machine learning (ML) to accelerate drug discovery, and the design of azabicyclo[3.2.1]octane analogues is no exception. researchgate.net AI can be transformative in streamlining the discovery of novel scaffolds and optimizing molecular design. researchgate.net

Advanced Synthetic Methodologies for Complex Analogues

The synthesis of bridged bicyclic amines like the azabicyclo[3.2.1]octane core can be challenging, which has sometimes limited their use in medicinal chemistry. However, the development of novel and advanced synthetic methodologies is overcoming these hurdles, enabling the creation of more diverse and complex analogues. rsc.org

Future research will likely focus on enantioselective methods that establish the desired stereochemistry during the formation of the bicyclic scaffold itself, rather than relying on chiral starting materials or the resolution of racemic mixtures. rsc.orgresearchgate.net Innovative strategies such as intramolecular desymmetrization of meso-epoxides catalyzed by chiral acids are emerging as powerful tools for the asymmetric synthesis of tropanes and related structures. researchgate.net

Furthermore, modern synthetic techniques like photoredox and electrocatalysis offer mild conditions to generate radical intermediates, facilitating complex bond-forming cascades that were previously difficult to achieve. Diversity-oriented synthesis (DOS) is another key area, where a central scaffold is systematically decorated with various functional groups to rapidly generate large libraries of structurally diverse molecules for biological screening. These advanced methods will be crucial for accessing novel chemical space around the 3-azabicyclo[3.2.1]octane core.

Table 2: Emerging Synthetic Strategies for Azabicyclo[3.2.1]octane Scaffolds
MethodologyDescriptionAdvantageReference
Asymmetric CatalysisUse of chiral catalysts to induce enantioselectivity in the formation of the bicyclic ring system.Access to enantiomerically pure compounds without resolution. researchgate.net, rsc.org
Diversity-Oriented Synthesis (DOS)Systematic functionalization of a core scaffold to create a large library of diverse analogues.Rapid exploration of structure-activity relationships.
Photoredox/ElectrocatalysisUtilizes light or electricity to enable novel bond formations under mild conditions via radical intermediates.Access to previously inaccessible chemical transformations.
Intramolecular Mannich ReactionA powerful cyclization strategy for the rapid construction of the azabicyclo[3.2.1]octane core.Efficient assembly of the core bicyclic structure.

Mechanistic Studies on Off-Target Interactions

A critical aspect of drug development is understanding and minimizing off-target interactions, which can lead to adverse effects. nih.gov For derivatives of 3-benzyl-3-azabicyclo[3.2.1]octan-8-amine, future research will increasingly focus on detailed mechanistic studies to elucidate their selectivity profiles. The rigid nature of the scaffold can be exploited to achieve high selectivity. For example, studies on analogues targeting monoamine transporters have identified specific substitutions that confer remarkable selectivity for the dopamine transporter (DAT) over the serotonin (SERT) and norepinephrine (B1679862) (NET) transporters. nih.govresearchgate.net The 8-cyclopropylmethyl derivative, for instance, was found to be highly selective for DAT. researchgate.net

Application as Chemical Probes for Fundamental Biological Processes

Beyond their direct therapeutic potential, highly potent and selective ligands derived from the azabicyclo[3.2.1]octane scaffold serve as invaluable chemical probes. smolecule.com These molecules are powerful tools for dissecting complex biological pathways and validating new drug targets. chemimpex.com

A well-characterized chemical probe, such as a highly selective NAAA inhibitor, can be used in cellular and in vivo models to explore the specific roles of NAAA in health and disease, without the confounding effects of hitting multiple targets. acs.orgnih.gov The structural characteristics of the azabicyclo[3.2.1]octane core allow for the development of such precise tools. smolecule.com Future work will involve designing and synthesizing analogues specifically for this purpose, potentially incorporating features like fluorescent tags or photo-affinity labels to facilitate mechanistic studies of receptor interactions and other biological phenomena. smolecule.com

Q & A

Q. What are the established synthetic routes for 3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine, and how can reaction conditions be optimized?

The synthesis typically involves bicyclic amine scaffolds functionalized with benzyl groups. A common approach includes reductive amination or alkylation of 8-azabicyclo[3.2.1]octane derivatives. For example, describes the synthesis of structurally related N-[8-(aminobenzyl)-8-azabicyclo[3.2.1]oct-3β-yl)] derivatives via intermediate hydrochlorides. Key parameters to optimize include solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometry of benzylating agents. Catalytic hydrogenation may be employed to reduce intermediates, with purity verified via HPLC (>95%) .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • NMR Spectroscopy : Confirm regiochemistry and stereochemistry using 1H^1H- and 13C^{13}C-NMR. For example, the exo/endo configuration of bicyclic amines can be distinguished by coupling constants in the 1H^1H-NMR spectrum .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated 216.16 g/mol for C14_{14}H18_{18}N2_2) and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguous stereochemistry, as demonstrated for related 8-azabicyclo[3.2.1]octane derivatives in .

Advanced Research Questions

Q. How do structural modifications to the benzyl group or bicyclic core affect biological activity in related compounds?

and highlight that substituents on the benzyl group (e.g., electron-withdrawing groups) or the nitrogen atom (e.g., Boc protection) modulate receptor binding. For instance, N-methylation in BIMU analogs ( ) increased partial agonist activity at serotonin receptors. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities by comparing torsional strain in the bicyclic system and π-π interactions with the benzyl group .

Q. What computational strategies are effective for predicting reaction pathways or optimizing synthetic yields?

The ICReDD approach ( ) integrates quantum chemical calculations (e.g., DFT for transition states) with machine learning to prioritize reaction conditions. For example, transition-state modeling of benzylation reactions can identify steric hindrance in the bicyclic system, guiding solvent selection (e.g., DMF vs. acetonitrile). Experimental validation via DOE (Design of Experiments) is critical to refine computational predictions .

Q. How should researchers address discrepancies in reported purity or spectroscopic data for this compound?

Cross-validate data using orthogonal methods:

  • Purity : Compare HPLC (: 97%) with elemental analysis (±0.3% tolerance).
  • Spectra : Contrast NMR shifts with databases (e.g., PubChem) or synthesized analogs ( lists synonyms for structural alignment). Contradictions may arise from residual solvents (e.g., DMSO in 1H^1H-NMR) or diastereomeric impurities .

Q. What safety protocols are recommended for handling this compound?

Refer to SDS guidelines for related bicyclic amines ( ):

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure data not available; assume volatility similar to benzylamines).
  • Spill Management : Neutralize with 5% acetic acid and adsorb with vermiculite .

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3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.